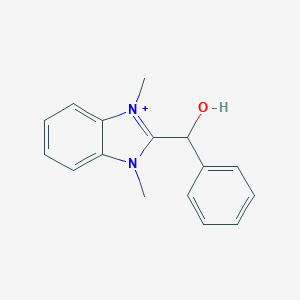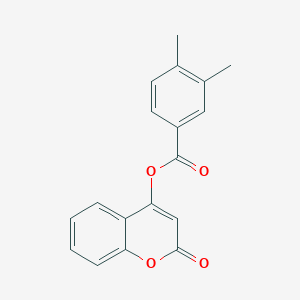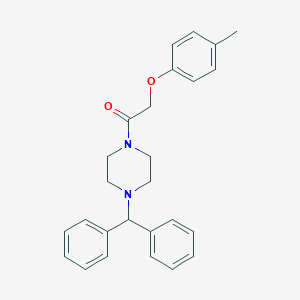![molecular formula C13H10Cl2N4O B252682 N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B252682.png)
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine is not fully understood. However, it is believed to inhibit the growth of microorganisms and cancer cells by interfering with their DNA replication and protein synthesis. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including DNA polymerase and RNA polymerase. This compound has also been shown to induce oxidative stress in cancer cells, leading to their death. Additionally, it has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine in lab experiments is its broad-spectrum antimicrobial and anticancer activity. This compound has shown promising results against various microorganisms and cancer cells. However, one of the limitations of using this compound is its potential toxicity to healthy cells. Therefore, further studies are needed to determine the optimal dosage and duration of treatment.
Future Directions
There are several future directions for the study of N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine. One of the directions is to study its potential use as an antifungal agent. Additionally, further studies are needed to determine its optimal dosage and duration of treatment for its potential use as an antimicrobial and anticancer agent. Furthermore, the mechanism of action of this compound needs to be further elucidated to understand its biochemical and physiological effects. Finally, the potential toxicity of this compound to healthy cells needs to be further studied to determine its safety for human use.
In conclusion, N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine is a chemical compound with potential applications in the field of medicine. Its synthesis method has been optimized to achieve high yields and purity of the final product. This compound has been studied extensively for its antimicrobial, antifungal, and anticancer properties. Its mechanism of action is believed to interfere with DNA replication and protein synthesis in microorganisms and cancer cells. This compound has both biochemical and physiological effects, including inhibition of enzyme activity and induction of oxidative stress. Although this compound has shown promising results in lab experiments, further studies are needed to determine its optimal dosage and duration of treatment and its potential toxicity to healthy cells.
Synthesis Methods
The synthesis of N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine has been achieved through various methods. One of the most commonly used methods involves the reaction of 2,5-dichlorobenzaldehyde with furfurylamine, followed by the addition of sodium azide and reduction with palladium on carbon. This method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine has been studied extensively for its potential applications in the field of medicine. It has been shown to have antimicrobial, antifungal, and anticancer properties. This compound has been tested against various microorganisms and has shown promising results in inhibiting their growth. It has also been tested against cancer cells and has shown significant cytotoxicity. Additionally, this compound has been studied for its potential use as an antifungal agent.
properties
Molecular Formula |
C13H10Cl2N4O |
|---|---|
Molecular Weight |
309.15 g/mol |
IUPAC Name |
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C13H10Cl2N4O/c14-8-1-3-11(15)10(5-8)12-4-2-9(20-12)6-16-13-17-7-18-19-13/h1-5,7H,6H2,(H2,16,17,18,19) |
InChI Key |
LZQLARPTKYVINT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)CNC3=NC=NN3)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)CNC3=NC=NN3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Methyl-4-{[(4-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}butyl)amino]carbonyl}pyridinium](/img/structure/B252604.png)
![1-Methyl-4-{[(2-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}ethyl)amino]carbonyl}pyridinium](/img/structure/B252605.png)








![N-[3-(isonicotinoylamino)propyl]isonicotinamide](/img/structure/B252622.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)